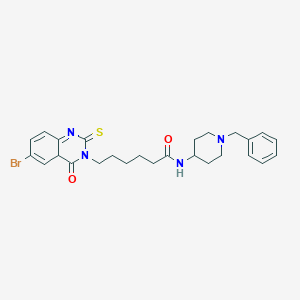

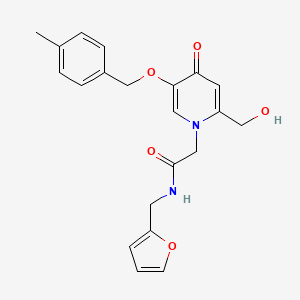

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research on compounds with complex molecular structures, such as N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide, focuses on understanding their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential biological activities and applications in various fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of structurally complex compounds often involves multi-step reactions, including condensation, bromination, and amidation processes. For instance, Hayun et al. (2012) described the synthesis of a related compound through the reaction of quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques provide detailed information about the functional groups, molecular framework, and the nature of substituents present in the compound.

Chemical Reactions and Properties

Compounds with the benzylpiperidin and tetrahydroquinazolinyl groups can undergo various chemical reactions, including nucleophilic substitution and cyclization. The presence of bromo, oxo, and sulfanylidene groups can significantly influence the reactivity and chemical behavior of these compounds. For example, the bromonium ylide formation in the synthesis of 4-bromo-1,2-dihydroisoquinolines highlights the intricate reactions these molecules can undergo (Jun He et al., 2016).

Wissenschaftliche Forschungsanwendungen

1. Potential for Antihypertensive and Diuretic Applications

Research has explored the use of quinazoline derivatives, including compounds structurally similar to N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide, in the development of diuretic and antihypertensive agents. Such compounds have shown promising results in non-invasive blood pressure tests and could be beneficial in the treatment of hypertension (Rahman et al., 2014).

2. Antiviral Properties

Some quinazoline derivatives have exhibited distinct antiviral activity, particularly against viruses like Herpes simplex and vaccinia viruses. This suggests that compounds within this class, including N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide, could be potential candidates for antiviral drug development (Selvam et al., 2010).

3. Enzyme Inhibitory Potential

Recent studies have focused on the enzyme inhibitory activities of sulfonamides containing benzodioxane and acetamide moieties, which are structurally related to the compound . These studies indicate significant inhibitory activity against enzymes like α-glucosidase, suggesting potential therapeutic applications in areas such as diabetes management (Abbasi et al., 2019).

4. Anti-Inflammatory Activities

Quinazoline derivatives have been synthesized and tested for their anti-inflammatory activities. Some of these compounds have shown more potent activity than standard drugs like phenylbutazone, indicating their potential in treating inflammatory conditions (Bhati, 2013).

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31BrN4O2S/c27-20-10-11-23-22(17-20)25(33)31(26(34)29-23)14-6-2-5-9-24(32)28-21-12-15-30(16-13-21)18-19-7-3-1-4-8-19/h1,3-4,7-8,10-11,17,21-22H,2,5-6,9,12-16,18H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQENRNXLSHBRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCCCN2C(=O)C3C=C(C=CC3=NC2=S)Br)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)

![3-Pyrazol-1-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2484965.png)

![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2484966.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)

![4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2484981.png)

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)

![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)